molecular formula C23H19ClN2O3 B3745878 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B3745878
M. Wt: 406.9 g/mol
InChI Key: NTGDJAMFRYYNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as BCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA belongs to the class of benzoxazole derivatives and is known for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and pain. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the production of prostaglandins and leukotrienes, which are known to play a crucial role in inflammation and pain. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anti-cancer, and antioxidant properties. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide also reduces the activation of inflammatory cells, such as macrophages and neutrophils. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide also exhibits antioxidant properties by reducing the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide is stable under various conditions and can be easily synthesized in large quantities. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide is also soluble in various solvents, which makes it suitable for in vitro and in vivo experiments. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has some limitations for lab experiments, including its toxicity and potential side effects. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide in vivo. Another direction is to investigate the potential therapeutic applications of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide in various diseases, such as cancer, inflammation, and pain. Further research is also needed to understand the molecular mechanisms underlying the anti-inflammatory and analgesic properties of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide. Additionally, the development of new derivatives of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide with improved pharmacological properties may lead to the discovery of more potent and selective compounds for therapeutic applications.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide has also been studied for its potential anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-9-15(2)11-17(10-14)28-13-22(27)25-16-7-8-19(24)18(12-16)23-26-20-5-3-4-6-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDJAMFRYYNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(3,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.